Tert-butyl (3R,5S)-5-methylpiperidine-3-carboxylate
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Overview
Description
Tert-butyl (3R,5S)-5-methylpiperidine-3-carboxylate is a chiral compound with the following chemical structure: . It is a tertiary amine ester containing a piperidine ring and a tert-butyl group. The compound is of interest due to its potential applications in pharmaceutical synthesis.
Synthesis Analysis
The biosynthesis of (3R,5S)-CDHH (tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate) involves a carbonyl reductase from Rhodosporidium toruloides. This enzyme catalyzes the conversion of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) to (3R,5S)-CDHH . The process can occur in both organic solvents and a water-octanol biphasic system , resulting in high yields and enantioselectivity .
Molecular Structure Analysis
The molecular formula of this compound is C10H19ClO4 , with an average mass of 238.708 Da . The compound contains a tert-butyl group , a chlorine atom , and a piperidine ring .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including ester hydrolysis , reduction , and substitution reactions. Its reactivity is influenced by the tert-butyl group , which can act as a steric hindrance in certain reactions .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
tert-butyl (3R,5S)-5-methylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8-5-9(7-12-6-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKJLVGZCOSWED-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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